5-bromo-4-chloropyridin-2(1H)-one
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Overview
Description
5-bromo-4-chloropyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloropyridin-2(1H)-one typically involves the halogenation of pyridinone derivatives. One common method is the bromination and chlorination of 2(1H)-pyridinone using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Oxidized derivatives of the pyridinone ring.
Reduction Products: Dehalogenated pyridinone derivatives.
Scientific Research Applications
5-bromo-4-chloropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the pyridinone ring can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, altering the redox state of biological systems and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-bromo-4-fluoro-
- 2(1H)-Pyridinone, 5-chloro-4-iodo-
- 2(1H)-Pyridinone, 5-bromo-4-methyl-
Uniqueness
5-bromo-4-chloropyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms on the pyridinone ring. This dual halogenation provides distinct chemical reactivity and potential for diverse applications compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYRSRSSSJBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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